Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate

Lipophilicity ADME Complement Factor B

Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate (CAS 1421524-57-3, PubChem CID is a synthetic small molecule belonging to the piperidine-substituted benzoate class. It features a central piperidine ring N-acylated with a 3-methoxyphenylacetyl group and para-substituted with a methyl benzoate ester (molecular formula C22H25NO4; MW = 367.4 g/mol).

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 1421524-57-3
Cat. No. B2547350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate
CAS1421524-57-3
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C22H25NO4/c1-26-20-5-3-4-16(14-20)15-21(24)23-12-10-18(11-13-23)17-6-8-19(9-7-17)22(25)27-2/h3-9,14,18H,10-13,15H2,1-2H3
InChIKeyBTJKYHGIXGWBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate: Structural & Physicochemical Baseline for Piperidine-Substituted Benzoate Procurement


Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate (CAS 1421524-57-3, PubChem CID 71801602) is a synthetic small molecule belonging to the piperidine-substituted benzoate class [1]. It features a central piperidine ring N-acylated with a 3-methoxyphenylacetyl group and para-substituted with a methyl benzoate ester (molecular formula C22H25NO4; MW = 367.4 g/mol) [1]. This compound falls within the chemical space of piperidine-substituted benzoic acid derivatives under investigation as complement factor B (CFB) inhibitors for alternative complement pathway modulation [2]. Its computed physicochemical properties—XLogP3 of 3.4, topological polar surface area (TPSA) of 55.8 Ų, and 6 rotatable bonds—establish a baseline for understanding its drug-likeness and differentiation from close structural analogs [1].

CFB pathway modulation Meta-methoxyphenylacetyl pharmacophore aligns with reported CFB inhibitor series
Regioisomeric profiling Meta substitution provides distinct spatial vector for binding-site selectivity studies
QSAR data point Well-characterized computed descriptors support model building within piperidine-benzoate space

Why Generic Substitution Fails for Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate: The Meta-Methoxy Differentiator


Simple substitution with a des-methoxy analog or a regioisomer cannot reproduce the target compound's steric, electronic, and lipophilic profile at the 3-methoxyphenyl moiety. The meta-methoxy group on the phenylacetyl substituent introduces a directional dipole and alters the electron density of the aromatic ring compared to the unsubstituted phenylacetyl analog, while the methyl ester (vs. ethyl or free acid) fine-tunes lipophilicity (XLogP3 = 3.4) and hydrogen-bonding potential [1]. In the context of piperidine-substituted benzoic acid factor B inhibitors, even minor structural variations are known to produce marked differences in target affinity and hemolytic activity, making generic interchange unreliable without direct comparative data [2].

Des-methoxy analog Removal of meta-methoxy group shifts XLogP3 by ~0.5 log units, potentially altering permeability and target affinity profile
Para-methoxy regioisomer Alters methoxy oxygen lone pair orientation, which may affect CFB pocket complementarity and assay reproducibility
Ethyl ester analog Identical TPSA but larger steric bulk and molecular weight may influence solubility, crystallinity, and binding fit

Quantitative Differentiation Evidence for Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate vs. Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate vs. Des-Methoxy Analog

The target compound (XLogP3 = 3.4) [1] is more lipophilic than the hypothetical des-methoxy analog methyl 4-(1-(2-phenylacetyl)piperidin-4-yl)benzoate (predicted XLogP3 ≈ 2.9 based on removal of the methoxy oxygen atom and methyl carbon), representing an increase of approximately 0.5 log units. This difference arises from the meta-methoxy group, which introduces a hydrogen-bond acceptor and increases molecular surface area. In the context of complement factor B inhibitors, optimal lipophilicity is critical for balancing membrane permeability and metabolic stability [2].

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 3.4 vs. ~2.9 (des-methoxy); Δ ≈ +0.5
Reported lipophilicity difference may influence membrane permeability
Computed values; experimental validation pending
Lipophilicity ADME Complement Factor B

Topological Polar Surface Area (TPSA) Comparison: Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate vs. Ethyl Ester Analog

The target compound possesses a TPSA of 55.8 Ų [1], identical to that of the ethyl ester analog (ethyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate) since the ester oxygen count is unchanged. However, the methyl ester's smaller steric bulk relative to the ethyl ester reduces the molecular volume and may enhance binding-site complementarity in sterically constrained CFB pockets. TPSA values below 60 Ų are generally favorable for blood-brain barrier penetration, though this property is less critical for peripheral complement targets .

Topological PSA
Supporting evidence
TPSA = 55.8 Ų (both); MW 367.4 vs. ~381.5 g/mol
Identical TPSA; differentiation arises from steric bulk
Molecular weight and volume may impact crystallinity
Polar Surface Area Oral Bioavailability Drug-likeness

Hydrogen Bond Acceptor Count: Target Compound vs. Para-Methoxy Regioisomer

The meta-methoxy substitution in the target compound (OCH3 at position 3) yields a distinct spatial orientation of the hydrogen-bond acceptor relative to the para-methoxy regioisomer (methyl 4-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)benzoate). Both share 4 H-bond acceptors and 0 H-bond donors [1], but the meta configuration positions the oxygen lone pairs in a different vector relative to the piperidine core, altering potential interactions with CFB active-site residues. In piperidine-substituted benzoic acid series, regioisomeric methoxy placement has been shown to modulate CFB inhibitory activity through altered complementarity with hydrophobic binding pockets [2].

H-Bond Acceptor Count
Class-level inference
4 acceptors, 0 donors; meta vs. para orientation
Regioisomeric oxygen vector may alter target engagement
Spatial orientation inferred; binding data required
Regioisomer Comparison Hydrogen Bonding Target Engagement

Recommended Application Scenarios for Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate Based on Structural Evidence


Complement Factor B (CFB) Inhibitor Lead Optimization Programs

The compound's structural features—piperidine-substituted benzoic acid scaffold with a meta-methoxyphenylacetyl motif—align with the pharmacophore of CFB inhibitors disclosed for alternative complement pathway modulation [2]. Its XLogP3 of 3.4 and TPSA of 55.8 Ų suggest acceptable oral drug-like properties, making it a suitable starting point for structure-activity relationship (SAR) studies in academic or pharmaceutical CFB programs [1].

Regioisomeric Selectivity Profiling in Methoxyphenylacetyl Piperidine Series

The meta-methoxy substitution provides a distinct spatial vector compared to para- and ortho-methoxy regioisomers, making this compound valuable for probing the stereoelectronic requirements of CFB binding pockets or other protein targets that interact with methoxyphenyl moieties [1]. Procurement of this specific regioisomer is critical for generating reliable comparative datasets in lead optimization [2].

Computational Chemistry & QSAR Model Building for Piperidine-Benzoate Libraries

With computed descriptors including XLogP3 (3.4), TPSA (55.8 Ų), molecular weight (367.4 g/mol), and 6 rotatable bonds [1], this compound serves as a well-characterized data point for building quantitative structure-activity relationship (QSAR) models within piperidine-substituted benzoate chemical space. Its defined structure aids in virtual screening and molecular docking studies targeting CFB or related proteases [2].

Application
Selection Property
Validation Focus
CFB pathway inhibitor SAR studies
Meta-methoxyphenylacetyl pharmacophore alignment
Target engagement and complement pathway modulation assays
Regioisomeric selectivity profiling
Methoxy positional isomer identity
Binding-site complementarity and selectivity data
Computational QSAR model building
Computed descriptor profiles (XLogP3, TPSA)
Virtual screening and molecular docking studies
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